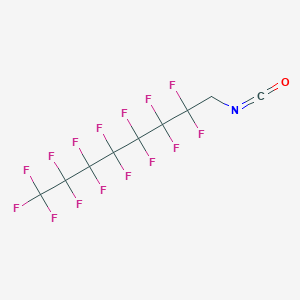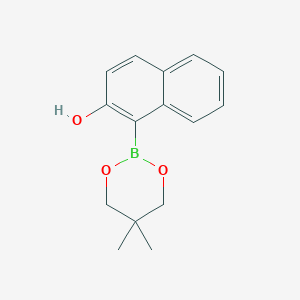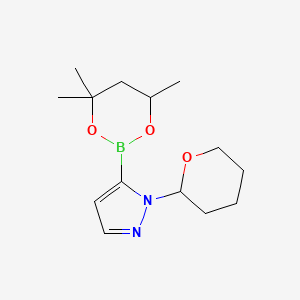
2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (FMDB) is an organoboron compound that has recently gained attention in the scientific community due to its unique properties and potential applications. FMDB is a boron-based compound that has been used in a variety of laboratory experiments and research projects. It has been studied for its ability to act as a catalyst or reactant in a variety of organic and inorganic reactions, as well as its potential use in drug discovery and development. In
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications, including organic synthesis, drug discovery, and nanotechnology. In organic synthesis, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used as a catalyst or reactant in a variety of reactions, including the synthesis of a variety of organic compounds. In drug discovery, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used to identify potential drug targets and to study the mechanism of action of drugs. Finally, in nanotechnology, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been used to create nanoscale structures and devices.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is still not fully understood. However, it is believed that 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane acts as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This allows 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane to act as a catalyst or reactant in a variety of reactions. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to interact with certain proteins and enzymes, which may explain its potential use in drug discovery and development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane are still not fully understood. However, it has been shown to interact with certain proteins and enzymes, which may suggest that it has potential therapeutic effects. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been found to be non-toxic and non-irritating, which suggests that it is safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments is its ease of synthesis and availability. Additionally, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is non-toxic and non-irritating, which makes it safe for use in laboratory experiments. However, 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is not as widely used as other organoboron compounds, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is still not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane research include the development of new synthetic methods, the identification of new therapeutic targets, and the exploration of its potential use in nanotechnology. Additionally, further research is needed to better understand the mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane and its potential biochemical and physiological effects. Finally, research is also needed to explore the potential advantages and limitations of using 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments.
Synthesemethoden
The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a straightforward process that involves the reaction of a boronic acid with a fluorinated phenol. The reaction is usually conducted in an inert atmosphere of nitrogen or argon, and the reaction is typically complete within one hour at room temperature. The resulting product is a white, crystalline solid that is soluble in organic solvents. The synthesis of 2-(3-Fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has been reported in several studies and is considered to be a reliable and efficient method of synthesizing the compound.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-12(2)7-16-13(17-8-12)9-4-5-11(15-3)10(14)6-9/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPXCPPXACGBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














